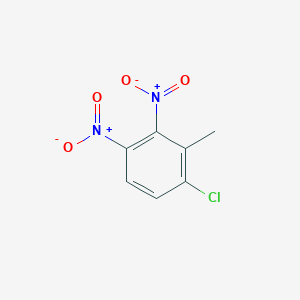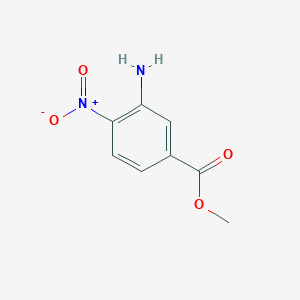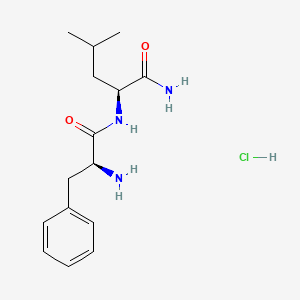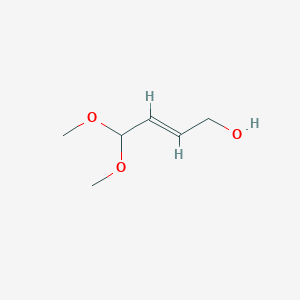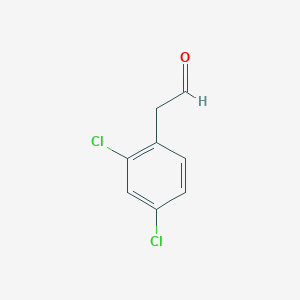
二氘代(苯基)甲醇
描述
Dideutero(phenyl)methanol, also known as Phenylmethan-d2-ol, is a deuterium-labeled version of Phenylmethan-ol . It is used in scientific research and has a molecular formula of C7H6D2O .
Molecular Structure Analysis
The molecular structure of Dideutero(phenyl)methanol consists of a phenyl group (C6H5) attached to a methanol group where the hydrogen atoms are replaced by deuterium (CD2OH).Chemical Reactions Analysis
Phenols, such as Dideutero(phenyl)methanol, are known to undergo various chemical reactions. For instance, phenols can undergo oxidation to yield quinones . They are also highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .科学研究应用
1. 在麻醉降解研究中的应用
二氘代(苯基)甲醇已参与研究麻醉降解。具体来说,氟二氘代甲基1,1,1,3,3,3-六氟异丙基醚(D2-七氟醚)的研究比较了它在苏打石灰上的降解与七氟醚的降解,重点关注降解产物的氘含量 (Ruzicka & Baker, 1995).
2. 在有机化学中的应用
有机化学研究探索了二氘代(苯基)甲醇在合成各种化合物中的作用。例如,从肉桂猪苓中合成倍半萜、苯基和联苯衍生物的研究涉及在甲醇提取物中使用二氘代(苯基)甲醇 (Chiang et al., 1995).
3. 在脂质动力学研究中的参与
甲醇,一种与二氘代(苯基)甲醇相关的成分,已被用于研究脂质动力学。研究表明,甲醇可以显着影响生物和合成膜中的脂质动力学,影响跨膜蛋白/肽的行为 (Nguyen et al., 2019).
4. 在甲醇氧化研究中的作用
对二氘代乙炔氧化的研究表明产生了过氘代和单质子化醛、酸和甲醇的混合物。这些发现表明二氘代(苯基)甲醇在理解甲醇氧化及其后续产物的机制中发挥着作用 (Hay & Lyon, 1967).
5. 在药物化学中的应用
在药物化学中,二氘代(苯基)甲醇衍生物已被用于探索各种化合物的性质。例如,研究油漆树的甲醇提取物及其抗自由基特性,采用了与二氘代(苯基)甲醇相关的成分 (Thind et al., 2011).
作用机制
Target of Action
Dideutero(phenyl)methanol, also known as Phenylmethan-d2-ol, is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds are incorporated into drug molecules as tracers . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
These compounds have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs .
未来方向
The production of methanol, including its deuterated forms, from renewable sources is a topic of ongoing research . With the right policies, renewable methanol could become cost-competitive by 2050 or earlier . This could potentially expand the use of methanol as a chemical feedstock and help to make industry and transport fuels carbon-neutral .
生化分析
Biochemical Properties
Dideutero(phenyl)methanol plays a significant role in biochemical reactions, particularly as a tracer for quantitation during the drug development process. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is methanol dehydrogenase, which catalyzes the oxidation of methanol to formaldehyde. This interaction is crucial for studying the metabolic pathways involving methanol and its derivatives . The nature of these interactions often involves the binding of dideutero(phenyl)methanol to the active site of the enzyme, leading to the formation of a complex that can be studied to understand the enzyme’s function and mechanism.
Cellular Effects
Dideutero(phenyl)methanol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways. This can lead to changes in gene expression, which in turn can affect cellular metabolism and other cellular functions. Studies have shown that dideutero(phenyl)methanol can modulate the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites within the cell .
Molecular Mechanism
The mechanism of action of dideutero(phenyl)methanol involves its interaction with various biomolecules at the molecular level. This includes binding interactions with enzymes, inhibition or activation of enzyme activity, and changes in gene expression. For example, dideutero(phenyl)methanol can bind to the active site of methanol dehydrogenase, inhibiting its activity and thereby affecting the oxidation of methanol to formaldehyde. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dideutero(phenyl)methanol can change over time. The stability and degradation of the compound are important factors to consider. Dideutero(phenyl)methanol is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term impact of the compound on cellular processes .
Dosage Effects in Animal Models
The effects of dideutero(phenyl)methanol can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, dideutero(phenyl)methanol can have toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Dideutero(phenyl)methanol is involved in several metabolic pathways, including the oxidation of methanol to formaldehyde by methanol dehydrogenase. This reaction is a key step in the metabolism of methanol and its derivatives. The compound can also interact with other enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and the levels of various metabolites. These interactions can provide valuable insights into the regulation of metabolic pathways and the role of dideutero(phenyl)methanol in these processes .
Transport and Distribution
Within cells and tissues, dideutero(phenyl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The localization and accumulation of the compound can affect its activity and function, influencing cellular processes and metabolic pathways. Understanding the transport and distribution of dideutero(phenyl)methanol is crucial for studying its effects on cellular function and metabolism .
Subcellular Localization
Dideutero(phenyl)methanol can be localized to specific subcellular compartments, where it can exert its effects on cellular function. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles or cellular structures. The subcellular localization of dideutero(phenyl)methanol can affect its activity and function, influencing various biochemical processes and metabolic pathways within the cell .
属性
IUPAC Name |
dideuterio(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480286 | |
| Record name | dideutero(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21175-64-4 | |
| Record name | dideutero(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21175-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







